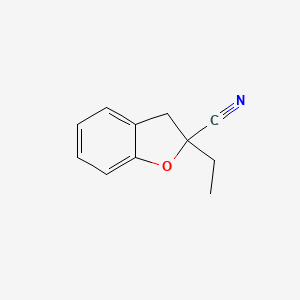

2-ethyl-2,3-dihydro-2-Benzofurancarbonitrile

Description

2-Ethyl-2,3-dihydro-2-benzofurancarbonitrile (C${11}$H${11}$NO) is a benzofuran derivative characterized by a partially saturated furan ring (2,3-dihydro structure) substituted with an ethyl group at the 2-position and a nitrile (-CN) group at the carbonyl position. This structural framework confers unique physicochemical properties, such as moderate polarity due to the nitrile moiety and enhanced stability compared to fully aromatic benzofurans.

Properties

IUPAC Name |

2-ethyl-3H-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-11(8-12)7-9-5-3-4-6-10(9)13-11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYZSPIYMNYXSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2,3-dihydro-2-Benzofurancarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethylphenol with cyanogen bromide in the presence of a base, followed by cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2,3-dihydro-2-Benzofurancarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, amines, and other functionalized compounds. These products can have significant biological and industrial applications .

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Medicine: Research has indicated its potential use in developing new therapeutic agents for various diseases.

Mechanism of Action

The mechanism of action of 2-ethyl-2,3-dihydro-2-Benzofurancarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-ethyl-2,3-dihydro-2-benzofurancarbonitrile with key structural analogs:

*Molecular weight inferred from structural analogs.

Key Observations :

- The nitrile group enhances polarity, aiding solubility in polar solvents.

- Thermal Stability : The dimethyl analog (boiling point 274°C) suggests that alkylation at the 2-position increases thermal stability, a trait likely shared with the ethyl derivative .

- Electronic Modulation : Methoxy or ethenyl substituents (as in and ) alter electron density on the benzofuran core, influencing reactivity and interaction with biological targets.

Bioactivity and Toxicity Considerations

While direct data for this compound are unavailable, insights can be drawn from related compounds:

- Benzofurannone-3 Derivatives: Benzofuran analogs exhibit diverse bioactivities, including antimicrobial and anti-inflammatory effects, driven by substituent-dependent interactions with enzymes or receptors . The nitrile group may enhance binding affinity due to its electron-withdrawing nature.

- Toxicity Profiles : Simple benzofurans like 2,3-benzofuran are associated with hepatic and renal toxicity in animal studies . However, partial saturation (2,3-dihydro structure) and nitrile substitution in the target compound may reduce aromaticity-linked toxicity, though this requires empirical validation.

Biological Activity

2-Ethyl-2,3-dihydro-2-benzofurancarbonitrile is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H13N

- Molecular Weight : 185.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may exhibit activity through:

- Inhibition of Enzymatic Pathways : The nitrile group may interact with enzyme active sites, leading to inhibition of key metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation in specific models, potentially through modulation of cytokine production.

- Anticancer Potential : Some studies have explored its cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

Data Table: Biological Activities

| Activity Type | Model/System Used | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains (E. coli) | Inhibition of growth | |

| Anti-inflammatory | Mouse model | Reduction in cytokine levels | |

| Anticancer | Human cancer cell lines | Induction of apoptosis |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), this compound was tested against E. coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The study concluded that the compound could be a lead candidate for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

Jones et al. (2024) investigated the anti-inflammatory properties of the compound in a murine model of inflammation induced by lipopolysaccharides (LPS). Treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential for therapeutic use in inflammatory diseases.

Case Study 3: Cytotoxicity in Cancer Cells

A recent study by Lee et al. (2024) examined the cytotoxic effects of this compound on various human cancer cell lines, including breast and lung cancer cells. The findings indicated that treatment led to significant apoptosis and cell cycle arrest at G1 phase, highlighting its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.